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molecular formula C13H9N B1616678 9-Iminofluorene CAS No. 4440-33-9

9-Iminofluorene

Cat. No. B1616678
M. Wt: 179.22 g/mol
InChI Key: QVJLOUKVQGQPCX-UHFFFAOYSA-N
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Patent
US08987495B2

Procedure details

The fluorenone (4.0 g, 22.2 mmol) was stirred in an autoclave of 110° C. for three days in an ammonia atmosphere (7 to 8 atm). After the reaction, it was allowed to dissolve in diethyl ether. And, hydrogen chloride was blown into it. It was stirred for one hour at room temperature. The obtained suspension was filtered, and the filtrate was cleaned with the diethyl ether. With this, fluorenone imine hydrochloride (3.4 g, 71%) was obtained. This hydrochloride was allowed to decompose with an ammonia aqueous solution. And, it was recrystallized by using the methylene chloride and hexane. And, Fluoren-9-ylideneamine (2.3 g, 58%) was obtained.
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1(=N)[C:14]2[C:6]([C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:5][CH:4]=[CH:3]1.[NH4+:16].[OH-]>>[CH:2]1[C:14]2[C:13](=[NH:16])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(C=CC=C2C3=CC=CC=C3C=C12)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
And, it was recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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